Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester
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Overview
Description
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanimidic acid with (4-methoxyphenyl)methanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques to increase yield and purity, such as the use of specialized reactors and purification processes.
Chemical Reactions Analysis
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the conversion of the ester group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The methoxyphenyl group contributes to the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester can be compared with similar compounds such as:
Ethanimidic acid, N-(ethyldimethylsilyl)-2,2,2-trifluoro-, ethyldimethylsilyl ester: This compound has a similar trifluoromethyl group but differs in the ester group, leading to different chemical properties and applications.
Ethanimidic acid, 2,2,2-trifluoro-, (4-chlorophenyl)methyl ester:
The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxyphenyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Biological Activity
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Chemical Formula : C11H10F3N1O2
- Molecular Weight : 251.20 g/mol
- CAS Number : 74853-66-0
The trifluoromethyl group and methoxyphenyl moiety contribute to its unique chemical behavior and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections delve into specific findings related to the biological activity of Ethanimidic acid.
Antibacterial Activity
Several studies have investigated the antibacterial properties of related compounds. For instance:
- Inhibition of ESKAPE Pathogens : A study highlighted that structurally similar compounds showed significant inhibition against ESKAPE pathogens, a group known for their antibiotic resistance. These pathogens include Klebsiella pneumoniae, Acinetobacter baumannii, and Staphylococcus aureus .
- Mechanism of Action : The compounds were found to disrupt bacterial cell wall synthesis and protein function through interaction with specific bacterial enzymes .
Anticancer Activity
The potential anticancer properties of Ethanimidic acid derivatives have also been explored:
- Cell Line Studies : Research has demonstrated that certain derivatives of Ethanimidic acid inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through the activation of caspases .
- Structure-Activity Relationship (SAR) : Variations in the methoxyphenyl group have been shown to influence potency against cancer cells. For example, modifications to the para position of the methoxy group enhanced cytotoxicity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | Inhibition of ESKAPE pathogens | |
Anticancer | Induction of apoptosis in cancer cells | |
Antifungal | Moderate activity against fungal strains |
Case Study 1: Antibacterial Efficacy
A comparative study was conducted on Ethanimidic acid derivatives against E. coli and S. aureus. The results indicated that modifications in the trifluoromethyl group significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on MCF-7 cells revealed that treatment with Ethanimidic acid derivatives led to a decrease in cell viability by up to 70% at a concentration of 25 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Properties
CAS No. |
212051-17-7 |
---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C10H10F3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 |
InChI Key |
JVYROYVBWZNSOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=N)C(F)(F)F |
Origin of Product |
United States |
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